4,7-Bis(3,4-dichlorophenyl)[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide
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Overview
Description
BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure with a fused oxadiazole and pyridazine ring system, which is further substituted with dichlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,4-dichlorophenylhydrazine with a suitable dicarbonyl compound to form the corresponding hydrazone. This intermediate is then cyclized under oxidative conditions to form the oxadiazole ring. The final step involves the fusion of the oxadiazole ring with a pyridazine moiety, often using a cyclization reaction facilitated by a strong acid or base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The choice of solvents, temperature, and pressure conditions are also optimized to ensure the efficient production of the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives often retain the core oxadiazole-pyridazine structure but exhibit different functional groups and properties .
Scientific Research Applications
BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials, including polymers and dyes, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazoles: These compounds share the oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.
1,3,4-Oxadiazoles: Similar to 1,2,4-oxadiazoles but with a different arrangement of the heteroatoms.
Pyridazines: Compounds with a pyridazine ring but without the fused oxadiazole moiety
Uniqueness
BIS(3,4-DICHLOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-D]PYRIDAZIN-1-IUM-1-OLATE is unique due to its fused oxadiazole-pyridazine structure, which imparts distinct chemical and biological properties. This unique structure allows it to interact with different molecular targets and exhibit a range of activities not seen in similar compounds .
Properties
Molecular Formula |
C16H6Cl4N4O2 |
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Molecular Weight |
428.0 g/mol |
IUPAC Name |
4,7-bis(3,4-dichlorophenyl)-3-oxido-[1,2,5]oxadiazolo[3,4-d]pyridazin-3-ium |
InChI |
InChI=1S/C16H6Cl4N4O2/c17-9-3-1-7(5-11(9)19)13-15-16(24(25)26-23-15)14(22-21-13)8-2-4-10(18)12(20)6-8/h1-6H |
InChI Key |
SFPUKYCQHVUKCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NN=C(C3=[N+](ON=C23)[O-])C4=CC(=C(C=C4)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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